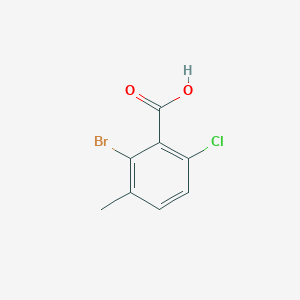

2-Bromo-6-chloro-3-methylbenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

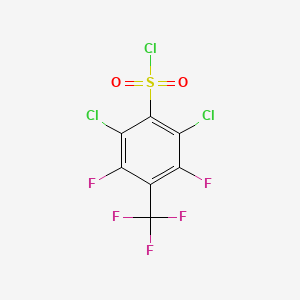

2-Bromo-6-chloro-3-methylbenzoic acid is a chemical compound with the molecular weight of 249.49 . It is also known by its IUPAC name, 2-bromo-6-chloro-3-methylbenzoic acid .

Molecular Structure Analysis

The InChI code for 2-Bromo-6-chloro-3-methylbenzoic acid is1S/C8H6BrClO2/c1-4-2-3-5 (10)6 (7 (4)9)8 (11)12/h2-3H,1H3, (H,11,12) . This code provides a specific representation of the molecule’s structure.

Aplicaciones Científicas De Investigación

Intermediate in Synthesizing Pharmaceuticals

2-Bromo-6-chloro-3-methylbenzoic acid is used as an intermediate in the synthesis of various pharmaceuticals . It plays a crucial role in the development of new drugs and treatments.

Agrochemical Synthesis

This compound is also used in the synthesis of agrochemicals . These chemicals are essential for protecting crops from pests and diseases, and enhancing crop yield and quality.

Dye Manufacturing

2-Bromo-6-chloro-3-methylbenzoic acid is used in the manufacturing of dyes . The compound can contribute to the development of new colors and improve the stability and quality of existing dyes.

Organic Compound Building Block

In academic research, this compound is used as a building block for creating complex organic compounds . This allows researchers to explore new chemical structures and reactions.

Preparation of Biologically Active Compounds

3-Bromo-2-methylbenzoic Acid, a similar compound, is used in the preparation of various biologically active compounds such as α-2 adrenoceptor agonists, Smoothened receptor antagonists, and HIV-1 entry inhibitors .

Synthesis of N-phenyl-3-methylanthranilic Acid

2-Bromo-3-methylbenzoic acid, another similar compound, can be used to synthesize N-phenyl-3-methylanthranilic acid via a copper-catalyzed amination reaction with aniline . This reaction is a key step in the synthesis of certain pharmaceuticals.

Mecanismo De Acción

Target of Action

It’s known that benzoic acid derivatives can interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

It’s known that benzylic halides typically react via an sn1 or sn2 pathway, depending on the degree of substitution . The bromine atom at the benzylic position can undergo Suzuki coupling to transform into an aryl or alkyl group .

Biochemical Pathways

It’s known that benzoic acid derivatives can influence a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

It’s soluble in methanol , which suggests it may have good bioavailability.

Result of Action

It’s known that benzoic acid derivatives can have a variety of effects, depending on their specific targets .

Action Environment

It’s known that factors such as temperature, ph, and the presence of other substances can influence the action of benzoic acid derivatives .

Propiedades

IUPAC Name |

2-bromo-6-chloro-3-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c1-4-2-3-5(10)6(7(4)9)8(11)12/h2-3H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WISHSIJTQOOKAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.49 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-chloro-3-methylbenzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

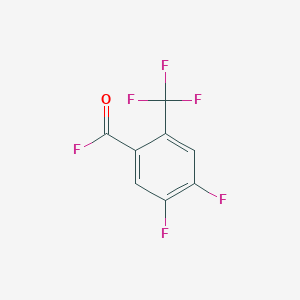

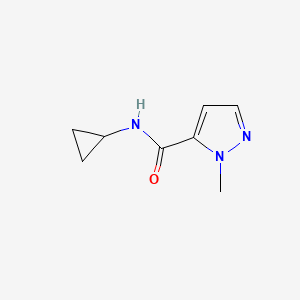

![Cyclopropanecarboxylic acid (5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-amide](/img/structure/B6323139.png)

![(E)-3-(Dimethylamino)-1-(3-imidazo[1,2-a]pyridyl)-2-propen-1-one](/img/structure/B6323145.png)

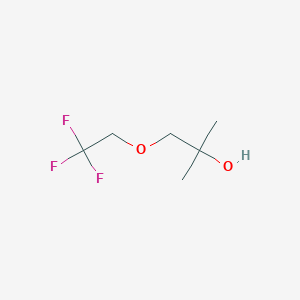

![2-[2-(4,4,5,5,5-Pentafluoropentoxy)ethoxy]ethylamine; 98%](/img/structure/B6323157.png)